molecular formula C9H9N5O B12096431 5,6-Diamino-2-(pyridin-4-yl)pyrimidin-4(3H)-one

5,6-Diamino-2-(pyridin-4-yl)pyrimidin-4(3H)-one

Cat. No.: B12096431
M. Wt: 203.20 g/mol
InChI Key: DVTUQAXLRXGBMW-UHFFFAOYSA-N
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Description

5,6-Diamino-2-(pyridin-4-yl)pyrimidin-4(3H)-one is a heterocyclic compound with the molecular formula C9H9N5O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-2-(pyridin-4-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-2-(pyridin-4-yl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles like amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

5,6-Diamino-2-(pyridin-4-yl)pyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Diamino-2-(pyridin-4-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(pyridin-4-yl)pyrimidine
  • 4-Amino-2-(pyridin-4-yl)pyrimidine
  • 5,6-Diamino-2-(pyridin-3-yl)pyrimidin-4(3H)-one

Uniqueness

5,6-Diamino-2-(pyridin-4-yl)pyrimidin-4(3H)-one stands out due to its unique substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9N5O

Molecular Weight

203.20 g/mol

IUPAC Name

4,5-diamino-2-pyridin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H9N5O/c10-6-7(11)13-8(14-9(6)15)5-1-3-12-4-2-5/h1-4H,10H2,(H3,11,13,14,15)

InChI Key

DVTUQAXLRXGBMW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=C(C(=O)N2)N)N

Origin of Product

United States

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